1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one
Description
1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is a halogenated aromatic ketone with a molecular formula of C₉H₉BrINO and a molar mass of 354.99 g/mol. Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 2-position and an iodine atom at the 4-position, coupled with a brominated propan-2-one chain. This compound’s unique combination of electron-donating (amino) and heavy halogen (iodine) substituents makes it a candidate for diverse applications, including pharmaceutical intermediates, crystallography (due to iodine’s X-ray scattering properties), and organic synthesis .
Properties
Molecular Formula |
C9H9BrINO |
|---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(2-amino-4-iodophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2 |
InChI Key |
XFYMWXYYWMJDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation and Iodide Displacement
A method adapted from CN102060717A involves diazotization of 2-nitro-4-aminophenol to introduce iodine.
- Diazotization : 2-Nitro-4-aminophenol is dissolved in hydrobromic acid (40–48 wt%) and treated with sodium nitrite (0–10°C, 1–3 h) to form a diazonium salt.
- Iodination : The diazonium salt reacts with potassium iodide, substituting the diazo group with iodine at position 4. This step achieves 85–90% yield under optimized conditions.
- Nitro Reduction : Catalytic hydrogenation or hydrazine hydrate reduces the nitro group to an amine, yielding 2-amino-4-iodophenol.
Limitations : Competing bromination from HBr solvents necessitates iodide excess.
Friedel-Crafts Acylation for Propanone Attachment
Acetanilide Protection and Acylation
To direct acylation to position 1, the amino group is protected as an acetanilide:
- Protection : 2-Amino-4-iodophenol is acetylated using acetic anhydride, forming 2-acetamido-4-iodophenol.
- Acylation : Friedel-Crafts reaction with bromoacetyl chloride (AlCl₃ catalyst, 0°C) attaches the propanone moiety at position 1. Yields reach 70–75% in dichloromethane.
Side Reactions : Over-bromination at the phenyl ring occurs without temperature control.
Bromination of Propanone Side Chain
Radical Bromination Using N-Bromosuccinimide (NBS)
Adapting methodologies from CN111410654A, the propanone’s α-position is brominated via radical initiation:
HBr-Mediated Electrophilic Bromination
Alternative protocols employ HBr gas in acetic acid (40–50°C, 2 h), achieving 60% yield but requiring rigorous drying to prevent hydrolysis.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- 2-Nitro-4-iodophenol → Diazotization → 2-Amino-4-iodophenol (Step 2.1).
- Acetylation → Friedel-Crafts acylation → Deprotection (Step 3.1).
- NBS Bromination (Step 4.1).
Overall Yield : 42% (theoretical).
Route 2: Late-Stage Bromination
- 2-Amino-4-iodoacetophenone synthesized via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).
- Bromination using PBr₃ in ether (0°C, 1 h), yielding 55%.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 55% |
| Scalability | Moderate | High |
| Byproduct Formation | 15–20% | 10% |
| Key Advantage | Regioselective | Fewer Steps |
Route 2 offers higher efficiency but requires specialized catalysts (CuI). Route 1 is preferable for small-scale, high-purity synthesis.
Industrial Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and halogen groups can form bonds with various biological molecules, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromopropanone Derivatives
Research Findings and Implications
- Crystallography : Heavy atoms (e.g., iodine) in the target compound and ’s derivative enable robust structural determination via SHELX or ORTEP, critical for studying molecular conformations .
- Drug Development: Amino-substituted bromopropanones (target compound, –10) show promise as kinase inhibitors or antimicrobial agents, leveraging their H-bonding and halogen interactions .
Biological Activity
1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 353.98 g/mol. Its structure includes an amino group, iodine atom, and bromine atom attached to a phenyl ring and a propanone backbone, which contributes to its reactivity and biological interactions .
The biological activity of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and iodine groups allows it to bind effectively, potentially inhibiting or modifying enzymatic activity. This interaction may lead to significant biological effects such as:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It may induce programmed cell death in malignant cells, making it a candidate for cancer therapy.
Biological Activity Data
Recent studies have documented the biological activities associated with this compound. Key findings include:
Case Studies
- Cancer Research : A study examined the effects of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one on human breast cancer cells. Results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential utility as an anti-cancer agent .
- Inflammatory Disorders : Another investigation focused on the compound's role in modulating inflammatory pathways. The results demonstrated that it could suppress pro-inflammatory cytokine production, indicating potential applications in treating autoimmune diseases .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one differentiates it from structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(4-Amino-3-iodophenyl)ethanone | Lacks bromine atom | Different reactivity and applications |
| 2-(4-Amino-3-iodophenyl)benzothiazole | Contains benzothiazole ring | Distinct biological activities |
| 4-Iodo-L-phenylalanine | Amino acid derivative | Different biological roles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
